molecular formula C10H14N2O6 B13428795 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Cat. No.: B13428795
M. Wt: 258.23 g/mol
InChI Key: QAOLFGCSNYUCSI-CCGCGBOQSA-N
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Description

This compound is a synthetic nucleoside analog characterized by a pyrimidine-2,4-dione base (5-methoxy substitution) linked to a modified oxolane (tetrahydrofuran) sugar moiety. The sugar has a 3-hydroxy group, a hydroxymethyl group at position 5, and a stereochemical configuration (2R,3R,5S) critical for biological activity.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-7-3-12(10(16)11-8(7)15)9-6(14)2-5(4-13)18-9/h3,5-6,9,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,9+/m0/s1

InChI Key

QAOLFGCSNYUCSI-CCGCGBOQSA-N

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Pathway Design

The synthesis leverages uridine as the starting material, with selective methylation at the 5-position of the pyrimidine ring. Key steps include:

  • Hydroxyl Group Protection

    • Uridine’s 2'- and 3'-hydroxyl groups are protected using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.
    • Example: Acetylation with acetic anhydride in pyridine yields 2',3'-O-acetyluridine.
  • 5-Position Methylation

    • The unprotected 5-hydroxy group on the uracil ring undergoes methylation using methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydride or sodium methoxide).
    • Reaction conditions: 60°C, 12 hours in dimethylformamide (DMF), yielding 5-methoxy-2',3'-O-acetyluridine.
  • Deprotection

    • Acetyl groups are removed via hydrolysis with aqueous ammonia or potassium carbonate in methanol.
    • Final product is purified via silica gel chromatography or recrystallization (reported purity: ≥95%).

Critical Reaction Parameters

Step Reagents/Conditions Yield (%) Source
Protection Ac₂O, pyridine, 25°C, 6h 85–90
Methylation CH₃I, NaH, DMF, 60°C, 12h 70–75
Deprotection NH₃/MeOH, 25°C, 4h 90–95

Stereochemical Considerations

The (2R,3R,5S) configuration of the oxolan ring is preserved by using uridine, which inherently adopts the β-D-ribofuranose conformation. No epimerization is observed under the mild basic conditions employed during methylation.

Analytical Validation

  • HPLC : Purity confirmed via reverse-phase HPLC (C18 column, 95:5 H₂O:MeCN).
  • NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic signals:
    • δ 8.12 (s, 1H, H-6), δ 5.90 (d, 1H, H-1'), δ 4.10–3.50 (m, sugar protons).
  • MS : ESI-MS m/z 275.1 [M+H]⁺ (calculated for C₁₀H₁₄N₂O₇: 274.22).

Alternative Routes

  • Enzymatic Methylation : S-Adenosylmethionine (SAM)-dependent methyltransferases can catalyze 5-O-methylation, though yields are lower (∼50%) compared to chemical methods.
  • Solid-Phase Synthesis : Phosphoramidite derivatives of 5-methoxyuridine are used for oligonucleotide synthesis, though this approach is cost-prohibitive for bulk preparation.

Industrial-Scale Production

Ambeed Inc. synthesizes the compound via the above pathway, achieving batch sizes >1 kg with a 65% overall yield. Environmental preferability is emphasized by using recyclable solvents (e.g., ethanol for recrystallization).

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-5-methoxyuridine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: Commonly involves the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of nucleophiles under basic or acidic environments.

Major Products: The major products formed from these reactions include various modified nucleosides, which can be further utilized in different research applications .

Scientific Research Applications

3’-Deoxy-5-methoxyuridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Plays a role in studying RNA modifications and their effects on gene expression and stability.

    Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools

Mechanism of Action

The mechanism of action of 3’-Deoxy-5-methoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It acts as an antimetabolite, inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets thymidylate synthase and other enzymes involved in nucleotide metabolism, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs:

Compound Name Base Modification Sugar Modifications (Oxolane/Oxathiolane) Stereochemistry Therapeutic Use Key References
Target Compound 5-Methoxy 3-hydroxy, 5-hydroxymethyl (oxolane) 2R,3R,5S Not explicitly stated -
Telbivudine 5-Methyl 4-hydroxy, 5-hydroxymethyl (oxolane) 2R,4R,5S HBV inhibitor
Zidovudine (AZT) 5-Methyl 3'-azido, 5-hydroxymethyl (oxolane) 2R,4S,5S HIV reverse transcriptase
Stavudine (d4T) 5-Methyl 2,5-dihydrofuran ring 2R,5S HIV/NRTI
Lamivudine Cytosine analog (unmodified) Oxathiolane ring, 2-hydroxymethyl 2R,5S HBV/HIV
Emtricitabine 5-Fluoro Oxathiolane ring, 2-hydroxymethyl 2R,5S HIV
Key Observations:

Base Modifications : The target compound's 5-methoxy group is unique; most analogs (e.g., Telbivudine, AZT) feature 5-methyl or halogen substitutions. Methoxy groups may enhance metabolic stability by reducing oxidative degradation compared to methyl groups .

AZT’s 3'-azido group confers resistance to enzymatic deactivation but is associated with mitochondrial toxicity . Oxathiolane rings (Lamivudine, Emtricitabine) improve bioavailability and antiviral specificity .

Stereochemistry : The 2R,3R,5S configuration in the target compound may influence binding to viral polymerases or cellular kinases, similar to the 2R,4S,5S configuration in AZT .

Pharmacological and Computational Insights

  • Telbivudine : DFT/TDDFT studies reveal that its 4-hydroxy group stabilizes hydrogen bonding with HBV DNA polymerase, while the 5-methyl base enhances hydrophobic interactions . The target compound’s 3-hydroxy group may reduce this binding efficiency.
  • AZT : The 3'-azido group inhibits 3'→5' exonuclease activity in HIV reverse transcriptase but causes mitochondrial DNA depletion via polymerase-γ inhibition . The absence of this group in the target compound may reduce off-target toxicity.
  • Lamivudine: The oxathiolane ring’s sulfur atom improves metabolic stability and specificity for viral polymerases over human enzymes . The target compound’s oxolane ring lacks this advantage but may offer novel interaction sites.

Q & A

Q. What role does the 5-methoxy group play in the compound’s base-pairing fidelity compared to natural nucleotides?

  • Methodological Answer : The 5-methoxy group may sterically hinder Watson-Crick pairing. Use X-ray crystallography of DNA/RNA duplexes incorporating the compound to visualize mismatches. Thermal denaturation (Tm) assays compare duplex stability with natural bases. For example, 5-methoxyuridine analogs show reduced Tm due to altered base stacking .

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